molecular formula C17H19FN4O3 B7088833 methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate

methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate

Cat. No.: B7088833
M. Wt: 346.36 g/mol
InChI Key: HHRUFFIVBBPIRI-BXUZGUMPSA-N
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Description

Methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate is a complex organic compound, notable for its unique structure which includes a 3-fluorophenyl group, a triazole ring, and a pyrrolidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate typically involves multi-step organic synthesis, often starting from simpler precursors. One possible route is:

  • Starting with a 3-fluorophenylmethyl halide, which is reacted with sodium azide to form the corresponding azide.

  • This azide then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

  • The triazole intermediate is then acylated using a suitable carbonyl chloride to introduce the 4-carbonyl group.

  • Finally, this intermediate is coupled with a protected pyrrolidine carboxylate ester, followed by deprotection to yield the final product.

Industrial Production Methods

On an industrial scale, the production would require optimization of each step for maximum yield and purity. This often involves:

  • Use of robust catalysts for the cycloaddition step.

  • Ensuring the reagents are of high purity.

  • Employing large-scale organic synthesis techniques, such as continuous flow reactors, to improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions, including:

  • Oxidation: : Likely at the 3-fluorophenyl group or the triazole ring.

  • Reduction: : Potential at the carbonyl groups.

  • Substitution: : The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide for oxidative transformations.

  • Reduction: : Lithium aluminum hydride or sodium borohydride for reducing carbonyl groups.

  • Substitution: : Nucleophiles like hydroxide or amines under basic conditions for substitutions.

Major Products

Depending on the reaction, products could range from hydroxylated derivatives (from oxidation), reduced alcohols (from reduction), or substituted phenyl derivatives (from substitution reactions).

Scientific Research Applications

Methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate has significant potential in various fields:

  • Chemistry: : As a synthetic intermediate for complex molecule construction.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors or receptor modulators.

  • Industry: : Used in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound's mechanism of action would be specific to its application. For instance:

  • In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.

  • The 3-fluorophenyl and triazole groups are often key functional groups that bind to biological targets, interfering with their normal function.

Comparison with Similar Compounds

  • Methyl (3S,4S)-1-[1-[(phenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate

  • Methyl (3S,4S)-1-[1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate

  • Methyl (3S,4S)-1-[1-[(3-chlorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate

Each of these compounds has subtle differences in structure, leading to varying biological activities and synthetic challenges.

Conclusion

Methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate is a compound of great interest in synthetic chemistry and biomedical research. Its complex structure and the multitude of potential reactions and applications make it a valuable subject for further study.

Properties

IUPAC Name

methyl (3S,4S)-1-[1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]-4-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-11-7-21(9-14(11)17(24)25-2)16(23)15-10-22(20-19-15)8-12-4-3-5-13(18)6-12/h3-6,10-11,14H,7-9H2,1-2H3/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRUFFIVBBPIRI-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)OC)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)C2=CN(N=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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